Product packaging for glycoprotein 300, Equid herpesvirus 1(Cat. No.:CAS No. 146314-13-8)

glycoprotein 300, Equid herpesvirus 1

Cat. No.: B1176063
CAS No.: 146314-13-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Equid Herpesvirus 1 and its Biological Significance

Equid herpesvirus 1 (EHV-1), a member of the Herpesviridae family, is a highly prevalent and economically important pathogen affecting equine populations worldwide. nih.govresearchgate.netamazonaws.comnih.gov Infection with EHV-1 can manifest in several clinical forms, including respiratory disease (rhinopneumonitis), epidemic abortions in pregnant mares, neonatal foal death, and severe neurological disease known as equine herpesvirus myeloencephalopathy (EHM). nih.govpiwet.pulawy.plnih.govwikipedia.org

The virus is highly contagious, typically spreading through direct contact with nasal discharges or aborted materials, or indirectly via contaminated surfaces (fomites). frontiersin.org Following initial infection of the respiratory epithelium, EHV-1 can establish a cell-associated viremia, allowing it to spread to other organs like the uterus and central nervous system. nih.govfrontiersin.org Like other alphaherpesviruses, EHV-1 can establish a state of latency in infected horses, with the potential for reactivation during periods of stress, leading to recurrent shedding and transmission. wikipedia.org The significant impact of EHV-1 on horse health and the equine industry underscores the importance of understanding its viral components and pathogenic mechanisms. amazonaws.comfrontiersin.org

Classification and Genomic Organization of EHV-1

EHV-1 is taxonomically classified within the order Herpesvirales, family Orthoherpesviridae, subfamily Alphaherpesvirinae, and genus Varicellovirus. nih.govnih.govwikipedia.orgnih.gov Its close relatives include Equid alphaherpesvirus 4 (EHV-4) and Equid alphaherpesvirus 8 (EHV-8). nih.gov

The genome of EHV-1 is a linear, double-stranded DNA molecule approximately 150 kilobase pairs (kbp) in length. nih.govnih.govfrontiersin.org The genomic architecture is characteristic of alphaherpesviruses and consists of two main components: a unique long (UL) region and a unique short (US) region. nih.govnih.govfrontiersin.org These unique regions are flanked by inverted repeat sequences. The US region is bracketed by a large terminal repeat (TRS) and internal repeat (IRS), while the UL region is flanked by smaller inverted repeats. nih.govfrontiersin.org The genome encodes for approximately 76 distinct proteins, including a wide array of structural proteins, enzymes, and regulatory factors essential for viral replication and pathogenesis. nih.gov

Table 1: Taxonomic Classification of EHV-1

Taxon Rank
Duplodnaviria Realm
Heunggongvirae Kingdom
Peploviricota Phylum
Herviviricetes Class
Herpesvirales Order
Orthoherpesviridae Family
Alphaherpesvirinae Subfamily
Varicellovirus Genus

Comprehensive Overview of EHV-1 Glycoproteins and their General Roles

The envelope of EHV-1 is studded with glycoproteins that are crucial for the virus's life cycle. nih.gov They mediate essential processes such as host cell attachment, fusion of the viral envelope with cellular membranes for entry, and subsequent cell-to-cell spread of the virus. nih.govnih.gov These surface proteins are also primary targets for the host's humoral and cellular immune responses. nih.gov

EHV-1 encodes at least twelve glycoproteins. nih.gov Eleven of these—glycoprotein (B1211001) B (gB), gC, gD, gE, gG, gH, gI, gK, gL, gM, and gN—are conserved across most alphaherpesviruses. nih.gov Their functions are critical and often cooperative:

Attachment and Entry : gC and gB are involved in the initial attachment to host cell surface receptors like heparan sulfate. madbarn.com The entry process, which can occur via direct fusion or endocytosis, requires the coordinated action of gB, gD, and the gH/gL heterodimer. nih.govfrontiersin.org gD is the primary receptor-binding protein that interacts with the equine major histocompatibility complex class I (MHC-I) to trigger fusion. frontiersin.org

Cell-to-Cell Spread : The gE/gI complex and glycoprotein K (gK) are important for the efficient spread of the virus between adjacent cells, a key strategy for evading the host's immune surveillance. madbarn.comnih.gov

Immune Modulation : Glycoprotein G (gG) can function as a chemokine-binding protein, interfering with the host's immune response. researchgate.net

The twelfth glycoprotein, the subject of this article, is unique to a subset of equine herpesviruses and possesses distinct properties. nih.gov

Table 2: Major Glycoproteins of EHV-1 and Their General Functions

Glycoprotein General Function(s)
gB (gp14) Attachment, membrane fusion, virion assembly
gC (gp13) Initial attachment to heparan sulfate
gD (gp18) Binds to entry receptor (MHC-I), triggers fusion
gE/gI Complex Cell-to-cell spread, immune evasion
gG Immune modulation (chemokine binding)
gH/gL Complex Essential for membrane fusion during entry
gK Cell-to-cell spread, virus egress
gM/gN Complex Virion assembly and egress

| gp2 (gp300) | Cell-to-cell spread, cell fusion, virulence |

Unique Characteristics and Prioritization of g300 (gp2/UL32 Homolog) within the EHV-1 Proteome

Glycoprotein 300 (gp300), also designated as glycoprotein 2 (gp2), is a prominent and unique component of the EHV-1 virion. nih.govnih.gov Unlike the other eleven glycoproteins, homologs of gp2 are found only in EHV-1, EHV-4, and asinine herpesvirus 3, making it a distinguishing feature of these equine alphaherpesviruses. nih.govnih.gov Initial studies identified gp300 as being encoded by gene 28, a homolog of the herpes simplex virus type 1 (HSV-1) UL32 gene. nih.govmicrobiologyresearch.org Other research has designated its location as gene 71 (EUS4) in the unique short region of the genome. nih.govnih.gov The UL32 homolog in EHV-1 has also been described as a packaging protein involved in localizing capsids and controlling DNA packaging. uniprot.org

Several key features distinguish gp300 from other herpesvirus glycoproteins:

High Molecular Weight : As its name suggests, gp300 is a very large protein, with a molecular mass estimated by SDS-PAGE to be in the range of 192 to over 400 kDa. nih.govnih.gov

Extensive O-linked Glycosylation : A defining characteristic of gp300 is its heavy modification with O-linked carbohydrate chains, rather than the more common N-linked glycosylation seen in other viral glycoproteins. nih.govnih.gov This extensive glycosylation contributes significantly to its large molecular weight.

Membrane Topology : Analysis indicates that gp300 possesses multiple hydrophobic domains, suggesting it may span the cell or viral membrane several times. nih.govmicrobiologyresearch.org This structure, combined with its unique glycosylation, led early researchers to propose it could represent a new family of herpesvirus membrane proteins. nih.govmicrobiologyresearch.org

Post-Translational Modification : Besides glycosylation, gp300 is also modified by the addition of palmitic acid residues, a process known as acylation. nih.govmicrobiologyresearch.org

Functionally, gp300 is one of the most abundant and immunogenic glycoproteins in EHV-1. nih.gov Research has demonstrated its direct involvement in viral pathogenesis. It plays a role in direct cell-to-cell spread, and monoclonal antibodies directed against gp300 have been shown to inhibit the fusion of infected cells. nih.govnih.govmicrobiologyresearch.org The deletion of the gp2 gene from virulent EHV-1 strains results in viral attenuation. nih.gov Furthermore, the expression of the full-length form of gp2 has been shown to be sufficient to restore full respiratory virulence to an attenuated EHV-1 strain, where it contributes to significant inflammation. nih.gov The protein can also be cleaved, yielding a large secreted form and a smaller membrane-bound fragment, suggesting it may have functions both on the cell surface and as a secreted signaling molecule. nih.gov

Table 3: Summary of Glycoprotein 300 (gp2) Characteristics

Characteristic Description Source(s)
Other Names gp2, UL32 homolog nih.govnih.govmicrobiologyresearch.org
Gene Locus Gene 28, Gene 71 (EUS4) nih.govnih.govmicrobiologyresearch.org
Molecular Mass 192 to >400 kDa nih.govnih.gov
Glycosylation Heavily O-glycosylated nih.govnih.gov
Structure Multiple hydrophobic, membrane-spanning domains nih.govmicrobiologyresearch.org
Key Functions Cell-to-cell spread, cell fusion, virulence, inflammation nih.govnih.govmicrobiologyresearch.orgnih.gov

| Uniqueness | Found only in EHV-1, EHV-4, and asinine herpesvirus 3 | nih.govnih.gov |

Properties

CAS No.

146314-13-8

Molecular Formula

2C17H26P.Fe

Synonyms

glycoprotein 300, Equid herpesvirus 1

Origin of Product

United States

Molecular Biology and Structural Characterization of Glycoprotein 300

Genetic Locus and Transcriptional Regulation of g300

The expression of gp300 is a coordinated event within the viral replication cycle, governed by specific genetic and regulatory elements.

Identification of Gene 28 (UL32 Homolog / EUs4 / Gene 71) Encoding g300

However, subsequent and more definitive research has conclusively demonstrated that gp300 is, in fact, encoded by Gene 71 (also known as EUs4). nih.govnih.govnih.gov This was confirmed using a specific antiserum against the Gene 71 polypeptide, which successfully identified the glycoprotein (B1211001). nih.govmicrobiologyresearch.org These findings corrected the record, establishing Gene 71 as the correct genetic locus for gp300. nih.gov The protein product of Gene 71 is also referred to as gp2. nih.govnih.gov

Table 1: Gene Nomenclature for Glycoprotein 300

Gene Name Homolog/Previous Designation Status Reference
Gene 71 (EUs4) ORF 71 Confirmed nih.govnih.govnih.gov
Gene 28 UL32 Homolog Initial Identification (superseded) nih.gov

Transcriptional Control Elements and Expression Kinetics

The transcription of EHV-1 genes is temporally regulated, occurring in distinct phases: immediate-early (IE), early (E), and late (L). nih.gov Time course infection experiments have revealed that Gene 71 is regulated as a "leaky late" (γ1) gene. nih.gov This classification indicates that its expression begins during the early phase of the viral replication cycle and continues, often at increased levels, into the late phase after the onset of viral DNA replication. nih.govnih.gov

Biosynthesis and Post-Translational Modifications of g300

Following translation, the polypeptide encoded by Gene 71 undergoes extensive post-translational modifications, primarily glycosylation, which are crucial for its final structure and molecular weight. The unmodified polypeptide has a predicted molecular mass of approximately 80 kDa, but the mature glycoprotein appears as a diffuse band with a molecular mass exceeding 200 kDa, highlighting the substantial contribution of these modifications. nih.govmicrobiologyresearch.org

Glycosylation Profile and Carbohydrate Chain Analysis

Glycosylation, the enzymatic addition of sugar chains (glycans), is the most significant post-translational modification of gp300.

Research has consistently shown that gp300 is heavily O-glycosylated. nih.govnih.govmicrobiologyresearch.org O-linked glycosylation is the attachment of sugar molecules to the oxygen atom of serine or threonine residues. The high density of O-linked glycans is a defining characteristic of gp300 and accounts for a significant portion of its large molecular mass. nih.govnih.gov The protein is notably rich in serine and threonine residues, which serve as the sites for this extensive O-glycosylation. nih.gov Analysis of the gp300 monosaccharide composition confirmed that the high level of O-glycosylation occurs on the serine/threonine-rich region of the protein. nih.gov

While O-linked glycosylation is the predominant modification, the presence of N-linked carbohydrates has also been investigated. N-linked glycosylation involves the attachment of glycans to the nitrogen of asparagine residues. Experiments utilizing glycosylation inhibitors have revealed that the protein product of Gene 71 is both N-glycosylated and heavily O-glycosylated. nih.govmicrobiologyresearch.org Therefore, while O-linked chains are predominant and define the character of the glycoprotein, N-linked carbohydrates are not entirely absent from the mature protein. nih.govmicrobiologyresearch.org

Table 2: Glycosylation Profile of Glycoprotein 300 (Gene 71 Product)

Modification Type Status Key Characteristics Reference
O-linked Glycosylation Present and Predominant Occurs on a serine/threonine-rich region; contributes significantly to the high molecular mass. nih.govnih.govnih.govmicrobiologyresearch.org
N-linked Glycosylation Present Identified through experiments with glycosylation inhibitors. nih.govmicrobiologyresearch.org
Identification of Terminal Sugars (e.g., Alpha-N-acetylglucosamine, Sialic Acid)

While it is established that many viral glycoproteins, including those of herpesviruses, are glycosylated, specific experimental data detailing the terminal sugar composition of Equid herpesvirus 1 (EHV-1) glycoprotein 300 (gp300) is not extensively available in the current body of scientific literature. Glycosylation plays a critical role in the proper folding, stability, and function of viral envelope proteins.

In the broader context of herpesvirus glycoproteins, the presence of terminal sialic acids and N-acetylglucosamine is common and functionally significant. For instance, studies on Herpes Simplex Virus Type 1 (HSV-1), a related alphaherpesvirus, have shown that its envelope glycoproteins are modified by the addition of sialic acids to the termini of their glycan side chains. This sialylation has been demonstrated to be important for the infectivity of the virus. While this provides a potential model for EHV-1 glycoproteins, direct analysis of gp300 is necessary for confirmation. The specific types of glycosidic linkages and the exact composition of the glycans on gp300 remain to be elucidated through detailed analytical techniques such as mass spectrometry.

Lipid Acylation (e.g., Palmitoylation) and Membrane Anchoring

Post-translational modification of gp300 extends beyond glycosylation to include lipid acylation, a process that can influence the protein's association with the viral membrane. Research has shown that gp300 is modified by the addition of palmitic acid residues.

Palmitoylation is a reversible lipid modification where a 16-carbon fatty acid, palmitate, is attached to cysteine residues of a protein. This modification increases the hydrophobicity of the protein, thereby promoting its association with lipid membranes. For viral glycoproteins, palmitoylation can play a crucial role in membrane anchoring, virion assembly, and the regulation of protein-protein interactions within the membrane. The presence of palmitic acid on gp300 suggests its role in stably anchoring the protein within the viral envelope, which is essential for its function during the viral life cycle.

Protein Processing and Cleavage Events

The maturation of viral glycoproteins often involves proteolytic processing and cleavage events, which are critical for their function. This can include the removal of a signal peptide at the N-terminus, which directs the protein to the endoplasmic reticulum for synthesis and glycosylation, as well as further cleavage into mature subunits.

For EHV-1 gp300, specific details regarding its proteolytic processing and cleavage are not well-documented in published research. However, it is predicted that like other viral membrane proteins, gp300 would undergo cleavage of an N-terminal signal sequence. The precise cleavage site and the potential for other proteolytic events during its maturation and incorporation into the virion are areas that require further investigation. In contrast, other EHV-1 glycoproteins, such as gp2 and gB, have been shown to undergo specific endoproteolytic cleavage events.

Conformational Features and Membrane Topology of g300

The function of gp300 as a viral envelope protein is intrinsically linked to its three-dimensional structure and its orientation within the viral membrane.

Hydrophobic Domains and Predicted Membrane Interactions

Analysis of the amino acid sequence of gp300 has revealed the presence of multiple hydrophobic domains. These regions are predicted to interact with or span the lipid bilayer of the viral envelope. The hydrophobicity of these domains is a key determinant of how the protein is embedded within the membrane. Hydrophobicity plot analysis is a common computational method used to predict transmembrane regions in proteins. For gp300, such analyses indicate several segments with high hydrophobicity scores, strongly suggesting that these regions are embedded within the viral membrane.

Evidence for Multi-Spanning Membrane Topologies

The presence of multiple hydrophobic domains has led to the hypothesis that gp300 may adopt a multi-spanning membrane topology, meaning it crosses the viral membrane several times. This would position different domains of the protein on either side of the envelope, allowing for diverse interactions with other viral and host cell components. While direct experimental evidence to definitively confirm the multi-spanning nature of gp300 is limited, the predictive analyses provide a strong indication of this structural feature. Such a topology would be significant, as it could enable gp300 to play complex roles in processes such as virion assembly and cell entry.

Comparative Genomics and Proteomics of g300 Homologs

Glycoprotein 300 is encoded by gene 28 of EHV-1. Comparative genomic studies have revealed that this gene is a homolog of the UL32 gene found in other herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1). The UL32 protein family is conserved across the Herpesviridae family, suggesting a fundamental role in the viral life cycle.

In HSV-1, the UL32 protein is involved in the complex process of viral DNA cleavage and packaging into pre-assembled capsids. It is thought to play a role in the localization of capsids within the infected cell nucleus. The homology between EHV-1 gp300 and HSV-1 UL32 suggests that gp300 may have a similar function in EHV-1 replication, in addition to its role as a structural component of the virion envelope.

Comparative proteomic analyses and sequence alignments of UL32 homologs from various alphaherpesviruses can provide insights into conserved functional domains and regions of variability. This information is valuable for understanding the evolution of this protein family and for identifying potential targets for antiviral therapies.

FeatureEHV-1 gp300 (Gene 28)HSV-1 UL32
Homologous Gene Gene 28UL32
Known Modifications Palmitoylation-
Predicted Topology Multi-spanning membrane protein-
Proposed Function Structural component of virion, potential role in DNA packagingDNA cleavage and packaging

Homology to UL32 Gene Products in Other Herpesviruses

Glycoprotein 300 (gp300) of Equid herpesvirus 1 (EHV-1) is a significant structural component of the virus, encoded by gene 28. nih.gov Research has established that this gene is homologous to the UL32 gene of Herpes Simplex Virus type 1 (HSV-1). nih.gov This homology was confirmed through the expression of a portion of the EHV-1 gene 28 in a prokaryotic system. The resulting fusion protein reacted with a monoclonal antibody specific to gp300, thereby confirming that gene 28 is indeed the coding sequence for this glycoprotein. nih.gov

The UL32 gene in HSV-1 is known to have a role in the formation of disulfide bonds during the assembly and packaging of the viral capsid. nih.gov The homology of EHV-1's gene 28 to UL32 suggests a similar function for gp300 in the lifecycle of EHV-1. Analysis of the hydrophobicity of gp300 reveals that it possesses multiple hydrophobic domains. nih.gov This structural characteristic suggests that the glycoprotein may interact with or span the viral membrane multiple times, a feature that could place it as a pioneering member of a new family of herpesvirus glycoproteins identified as a structural component of the virion. nih.gov Further characterization has shown that gp300 is modified by the addition of palmitic acid residues. nih.gov

Presence and Variation of g300 in Equine Alphaherpesviruses (EHV-4, Asinine Herpesvirus 3)

Homologues of a unique glycoprotein in EHV-1, which has been designated as gp2 or gp300, have been identified in the closely related equine alphaherpesviruses, Equid herpesvirus 4 (EHV-4) and Asinine herpesvirus 3 (AHV-3). asm.org This glycoprotein is one of the most abundant and immunogenic glycoproteins found in the virions of both EHV-1 and EHV-4. asm.org

The extensive cross-reactivity of antigens among these three viruses, particularly for immunodominant proteins, has been observed. microbiologyresearch.org Despite these similarities, the variations in glycoproteins like the homologues of gp300 contribute to the distinct pathogenic and immunological characteristics of each virus.

Functional Roles of Glycoprotein 300 in Ehv 1 Pathogenesis and Viral Life Cycle

Role in EHV-1 Entry into Host Cells

The entry of EHV-1 into a host cell is a sophisticated, multi-step process involving several viral glycoproteins. While glycoproteins gC, gB, and gD are central to initial attachment and receptor engagement, gp300 (as its homolog gM) contributes to subsequent events that ensure successful viral penetration and the establishment of infection. nih.gov

Contribution to Viral Adsorption and Initial Cell Attachment

The initial attachment of EHV-1 to the host cell surface is primarily mediated by glycoproteins gC and gB, which bind to cell surface heparan sulfate, followed by the interaction of glycoprotein (B1211001) D (gD) with its specific cellular receptors, such as Major Histocompatibility Complex I (MHC-I). nih.govnih.gov Direct involvement of gp300 in this initial adsorption phase has not been prominently documented. However, research on the EHV-1 gM homolog suggests an indirect role; EHV-1 gM can antagonize antimicrobial β-defensins, and this interaction paradoxically rendered the virus more conducive to adsorption and infection. frontiersin.org This suggests that while not a primary attachment protein, gp300 may condition the local environment or the virion surface to facilitate more efficient binding.

Involvement in Membrane Fusion and Viral Penetration

Following attachment, the viral envelope must fuse with a host cell membrane to release the nucleocapsid into the cytoplasm. This can occur either at the plasma membrane or an endosomal membrane. nih.gov Evidence strongly implicates the gM homolog of gp300 in this critical penetration step. Studies using an EHV-1 mutant lacking the gM gene (L11ΔgM) demonstrated that the virus exhibited significantly slower penetration kinetics compared to the wild-type virus. asm.orgnih.gov This indicates that while gM is not essential for penetration, it plays an important role in the efficiency of the process. asm.orgnih.gov The protein is thought to modulate the fusion activity of other core glycoproteins like gB, rather than being a fusogen itself. frontiersin.org

Table 1: Impact of EHV-1 gM Deletion on Viral Penetration and Spread
Viral StrainKey CharacteristicObserved Effect on PenetrationObserved Effect on Plaque SizeReference
Parental EHV-1 (RacL11)Wild-TypeNormal penetration kineticsNormal plaque size asm.orgnih.gov
EHV-1 Mutant (L11ΔgM)Lacks gM homolog of gp300Slower penetration kineticsMore than 2-fold reduction asm.orgnih.gov

Influence on Host Endocytic Pathways for Viral Uptake (e.g., Caveolar Endocytosis, pH-dependent pathways)

EHV-1 demonstrates remarkable flexibility by utilizing different endocytic pathways to enter various cell types. nih.govmadbarn.com For instance, it uses caveolar-mediated endocytosis to enter equine brain microvascular endothelial cells (EBMECs) and an energy- and pH-dependent endocytic pathway for equine dermis cells. nih.govmadbarn.com The primary determinants for which entry pathway is used appear to be linked to other viral proteins and host cell factors, such as the interaction between glycoprotein D (gD) and cellular integrins. nih.govdocumentsdelivered.com

There is no direct evidence that gp300 dictates the choice of endocytic pathway. However, the gM homolog in other herpesviruses is known to be involved in the intracellular trafficking of other essential glycoproteins. frontiersin.org For instance, gM can facilitate the internalization of gD and the gH/gL complex from the plasma membrane, directing them to the appropriate cellular compartments for virion assembly. frontiersin.org By controlling the localization and availability of these key entry glycoproteins, gp300 could indirectly influence the machinery involved in the viral uptake process, though it does not appear to be the primary switch governing the specific endocytic route.

Mechanisms of Viral Cell-to-Cell Spread Mediated by g300

For a systemic infection to be established, EHV-1 must efficiently spread from an infected cell to its uninfected neighbors. This process is critical for evading the host's humoral immune response. nih.gov The gM homolog of gp300 is a key player in mediating this localized dissemination. asm.orgnih.gov

Interplay with other EHV-1 Glycoproteins (e.g., gE, gI) in Cell-to-Cell Transmission

Successful cell-to-cell spread requires the coordinated action of several glycoproteins. In many alphaherpesviruses, the gE/gI heterodimer is crucial for this function, localizing to cell junctions to facilitate viral transfer. nih.gov Similarly, the EHV-1 gM homolog is indispensable for efficient spread. Mutant viruses lacking gM produce significantly smaller plaques in cell culture, a hallmark of impaired cell-to-cell transmission. asm.orgnih.gov A virus lacking gM (L11ΔgM) exhibited a more than two-fold reduction in plaque size, and viral titers were approximately 100-fold lower on non-complementing cells. asm.orgnih.gov

While both the gM homolog and the gE/gI complex are known to be involved in cell-to-cell spread, the precise molecular interplay between them in EHV-1 is not fully elucidated. nih.govnih.gov In other herpesviruses, gM is known to interact with a wide array of viral components to ensure proper virion assembly, suggesting it may function to correctly position other glycoproteins, potentially including gE/gI, at sites of cell-cell contact to facilitate transmission. frontiersin.org

Impact on Viral Spread Dynamics in Infected Tissues

The efficiency of cell-to-cell spread directly impacts the broader dynamics of viral dissemination within infected tissues. EHV-1 pathogenesis involves initial replication in respiratory epithelial cells, followed by infection of mononuclear cells, which then traffic the virus to the endothelial cells of the vasculature, leading to systemic spread (viremia). nih.govfrontiersin.orgnih.gov The ability to move efficiently from cell to cell is paramount for each stage of this process, from crossing the basement membrane to infecting endothelial cells from attached leukocytes. frontiersin.orgnih.gov

Modulation of Viral Replication and Virulence by g300

The virulence of EHV-1 is a complex trait influenced by multiple viral genes. While some glycoproteins are well-established virulence factors, the direct role of g300 in modulating the severity of disease is less defined, with much of the focus in attenuation and pathogenicity studies being placed on other genetic loci.

The process of attenuating a virus to create modified live vaccines often involves serial passaging in non-host cells, which can lead to the accumulation of mutations, including gene deletions. nih.govmdpi.com Analysis of well-characterized attenuated EHV-1 strains, such as RacH and KyA, has revealed deletions in several genes known to be involved in virulence and immune modulation. For instance, the RacH vaccine strain contains deletions in both copies of the gene 67 (IR6) open reading frame. nih.gov The attenuated KyA strain is noted to have deletions in genes UL17, US6 (gI), US7 (gE), and US8. nih.gov However, the literature detailing the genetic makeup of these attenuated strains does not prominently feature truncations or deletions within the gene for glycoprotein 300 (gene 28) as a primary cause of their reduced virulence.

Attenuated EHV-1 StrainKnown Gene Deletions/ModificationsReference
RacHDeletion in both copies of gene 67 (IR6); affects gene 68 (EUS1). nih.gov
KyADeletions of genes UL17, US6 (gI), US7 (gE), and US8 (10K). nih.gov

Given that deletions of the g300 gene are not a documented feature of major attenuated EHV-1 strains, studies on the functional restoration of virulence by reinserting a full-length g300 are not described in the available research. Scientific efforts to restore virulence in attenuated viruses have logically focused on the genes known to be deleted or mutated during the attenuation process, such as those listed in the table above.

EHV-1 strains can cause a range of clinical outcomes, from respiratory disease to abortion and severe neurological disease, known as equine herpesvirus myeloencephalopathy (EHM). nih.govmerckvetmanual.com Extensive research to identify genetic markers for these different pathogenic potentials has revealed a strong association between a single nucleotide polymorphism (SNP) in the viral DNA polymerase gene (ORF30) and the likelihood of a strain causing neurological disease. nih.gov This SNP results in an amino acid substitution at position 752 of the protein. Strains with an aspartic acid (D) at this position (D752) are considered neuropathogenic, while those with an asparagine (N) (N752) are typically non-neuropathogenic and are more commonly associated with respiratory disease and abortion. nih.govconsensus.app While minor sequence variations in g300 may exist between different EHV-1 isolates, the D752N polymorphism in the DNA polymerase is currently the most significant and widely accepted genetic marker for differentiating EHV-1 pathogenicity phenotypes. nih.gov

GeneAmino Acid VariantAssociated PhenotypeReference
DNA Polymerase (ORF30)D752 (Aspartic Acid)Neuropathogenic (Associated with EHM) nih.govconsensus.app
N752 (Asparagine)Non-neuropathogenic (Associated with respiratory disease, abortion)

Immunomodulatory Functions of g300 in Host-Pathogen Interactions

Herpesviruses have evolved numerous strategies to evade the host immune system, a critical factor for establishing lifelong latent infections. bohrium.comnih.gov While several EHV-1 proteins have been identified as key immunomodulators, the role of g300 is inferred primarily through its function in viral spread.

Some EHV-1 glycoproteins have a direct role in modulating the host's immune response. For example, the secreted glycoprotein G (gG) has been shown to interfere with the migration of neutrophils by binding to chemokines, thereby dampening a key aspect of the early innate immune response. nih.govresearchgate.net Currently, there is no direct evidence in the scientific literature to suggest that glycoprotein 300 has a similar function in directly interfering with host immune signaling pathways. Its known functions are more closely tied to the structural mechanics of the virus.

Indirect evidence points to a significant role for g300 in the virus's ability to evade the host's immune defenses. EHV-1, like other herpesviruses, can spread directly from an infected cell to an adjacent uninfected cell, a mechanism that limits the exposure of viral particles to neutralizing antibodies circulating in the host. bohrium.comnih.gov This process of cell-to-cell spread often involves the fusion of cell membranes. Research has demonstrated that a monoclonal antibody (designated 1G12) that specifically targets glycoprotein 300 can inhibit this fusion between EHV-1-infected cells. nih.gov This finding provides strong, albeit indirect, evidence that g300 is an essential component of the viral machinery for cell-to-cell spread. By facilitating this spread, g300 contributes to a critical immune evasion strategy, allowing the virus to propagate within tissues while minimizing detection by the humoral immune system. nih.govbohrium.com

Compound and Gene List

NameType
glycoprotein 300 (gp300)Viral Protein
glycoprotein G (gG)Viral Protein
glycoprotein D (gD)Viral Protein
glycoprotein I (gI)Viral Protein
glycoprotein E (gE)Viral Protein
DNA Polymerase (ORF30)Viral Enzyme/Protein
gene 28Viral Gene
gene 67 (IR6)Viral Gene
gene 68 (EUS1)Viral Gene
UL17Viral Gene
US6Viral Gene
US7Viral Gene
US8Viral Gene
Aspartic Acid (D)Amino Acid
Asparagine (N)Amino Acid

Immunological Aspects of Glycoprotein 300

Immunogenicity and Antigenicity of g300 in Natural Infection

Glycoprotein (B1211001) 300 (g300), also known as glycoprotein 2 (gp2), of Equid herpesvirus 1 (EHV-1) is a notable immunogenic component of the virus. nih.gov Herpesviral glycoproteins are crucial for the virus's lifecycle, including adsorption, penetration, and cell-to-cell spread, and they are significant targets for the host's humoral and cellular immune responses. nih.gov In the context of EHV-1, which can cause respiratory disease, abortion, and neurological disorders in horses, understanding the immune response to its various glycoproteins is of paramount importance. aaep.org

Natural infection with EHV-1 elicits a humoral immune response, with several of the virus's twelve glycoproteins being recognized by the host's immune system. nih.gov Studies involving the in vitro expression of EHV-1 glycoproteins have demonstrated that g300 is one of at least six glycoproteins that are immunogenic in horses. nih.gov When these glycoproteins were expressed in 293T cells and analyzed using sera from EHV-1-infected horses, g300, along with glycoproteins B (gB), gC, gD, gG, and gI, showed strong reactivity in immunoblot analyses. nih.gov This indicates that during a natural infection, the equine immune system recognizes and produces antibodies against g300.

The immunogenicity of g300 is significant, as it is one of the more prominently recognized glycoproteins by the equine immune system. nih.gov The robust antibody response to g300 suggests its potential as a candidate for diagnostic assays and vaccine development. The immune response to EHV-1 infection is generally short-lived, which can lead to repeated infections in horses. nih.gov

The antibody response to EHV-1 infection involves a variety of immunoglobulin isotypes, with specific roles at different stages and locations of infection. While studies have detailed the isotype responses to other EHV-1 glycoproteins, such as gC, specific data on the isotypes of anti-g300 antibodies are less prevalent in the provided research. However, general findings on the anti-EHV-1 humoral response can provide context. For instance, at the mucosal level of the upper respiratory tract, the first line of defense against EHV-1, IgG1 and IgG4/7 have been identified as the primary neutralizing antibody isotypes. nih.gov These isotypes are crucial for controlling the initial stages of infection. nih.gov

Table 1: EHV-1 Glycoproteins and their Immunogenicity

GlycoproteinImmunogenicity in Horses (based on reactivity with sera from infected horses)
g300 (gp2) Strongly reactive
gBStrongly reactive
gCStrongly reactive
gDStrongly reactive
gGStrongly reactive
gIStrongly reactive
gENot recognized in single expression
gHNot recognized in single expression
gKNot recognized in single expression
gLNot recognized in single expression
gMNot recognized in single expression
gNNot recognized in single expression
Data derived from studies on in vitro expression of EHV-1 glycoproteins. nih.gov

Functional Characterization of Anti-g300 Antibodies

The functional capabilities of antibodies generated against g300 are a key area of research, with implications for understanding protective immunity and developing therapeutic interventions.

Researchers have developed monoclonal antibodies (MAbs) that specifically target epitopes on g300. One such MAb, designated P19, has been shown to react with g300 on Western blots, confirming that the protein encoded by gene 28 of EHV-1 is indeed g300. researchgate.net Another MAb, 1G12, has also been identified as being directed against g300. researchgate.net The development of these MAbs is a critical step in dissecting the specific functions of different domains of the g300 protein and their roles in the viral life cycle and pathogenesis. The use of MAbs allows for the precise targeting and characterization of individual epitopes, which can be instrumental in understanding the mechanisms of viral neutralization and other antibody-mediated effector functions. nih.gov

A significant function attributed to anti-g300 antibodies is the inhibition of cell-to-cell fusion, a critical process for the spread of herpesviruses within an infected host. The monoclonal antibody 1G12, which targets g300, has been demonstrated to inhibit the fusion of EHV-1-infected cells. researchgate.net This finding is of considerable importance as it suggests that antibodies against g300 can play a direct role in limiting the spread of the virus from one cell to another, thereby potentially reducing the severity of the infection. The ability of an antibody to block cell fusion highlights a key mechanism of protective immunity against EHV-1.

Table 2: Monoclonal Antibodies Targeting EHV-1 g300 and Their Known Functions

Monoclonal AntibodyTarget GlycoproteinKnown Function(s)
P19g300 (gp2)Reacts with g300 on Western blots, confirming its identity. researchgate.net
1G12g300 (gp2)Inhibits fusion between EHV-1-infected cells. researchgate.net

Cellular Immune Responses Directed Against g300 (e.g., T-cell Epitopes)

General studies on EHV-1 have shown that the virus can infect and be transported by T-lymphocytes, which may serve as a mechanism for the virus to evade the immune system and disseminate throughout the body. nih.gov The cellular immune response involves the activation of both CD4+ and CD8+ T-cells, which play roles in orchestrating the immune response and directly killing infected cells, respectively. However, the specific T-cell epitopes within the g300 protein that are recognized by the equine immune system have not been clearly delineated in the provided research. Further studies are needed to map the T-cell epitopes of g300 and to understand the role of g300-specific T-cells in protective immunity against EHV-1.

Cross-Immunity and Antigenic Relationships with Other Equid Herpesviruses

The immunological interplay between Equid herpesvirus 1 (EHV-1) and other related alphaherpesviruses, particularly Equine herpesvirus 4 (EHV-4), is a critical area of research for understanding the nature of protective immunity in horses. While antigenically distinct, EHV-1 and EHV-4 share considerable genetic and antigenic similarities, which underpins the observed phenomena of cross-reactivity and partial cross-protection. nih.govnih.gov

Cross-Reactivity with Glycoproteins of Equine Herpesvirus 4

Initial confusion in the scientific literature regarding the genetic origin of glycoprotein 300 (gp300) has been resolved, with conclusive evidence demonstrating it is encoded by gene 71 of EHV-1, and is also referred to as gp2. nih.gov Critically, a homolog of gp2, also encoded by open reading frame (ORF) 71, is present in EHV-4. nih.govnih.gov This genetic relationship forms the basis for potential antigenic cross-reactivity between the gp300 of EHV-1 and its counterpart in EHV-4.

Detailed comparative sequence analyses have revealed that the ORF 71 genes of both EHV-1 and EHV-4 exhibit polymorphism. This variation is primarily due to a variable number of reiterated sequences within two specific regions of the gene. researchgate.net This genetic variability can lead to differences in the molecular mass of the expressed gp2 protein. researchgate.net While direct serological studies focusing exclusively on the cross-reactivity of EHV-1 gp300 and its EHV-4 homolog are not extensively documented, the genetic homology suggests a potential for shared epitopes.

Beyond gp300, other glycoproteins of EHV-1 and EHV-4 are known to be involved in cross-reactive immune responses. EHV-1 and EHV-4 share all 76 of their genes, with the amino acid sequence identity of individual proteins ranging from 55% to 96%. msdvetmanual.com For instance, glycoprotein D (gD), a key protein for viral entry, shares approximately 77% amino acid identity between EHV-1 and EHV-4, leading to the generation of cross-reacting antibodies. nih.gov Similarly, glycoprotein B (gB) is also highly conserved between the two viruses. nih.gov

Research has shown that cellular immune responses, measured by in vitro lymphocyte blastogenesis, are cross-reactive in foals vaccinated with either EHV-1 or EHV-4. Furthermore, while serum virus-neutralizing antibody responses are largely type-specific following vaccination with an inactivated EHV-1 vaccine, they have been observed to be cross-reactive after administration of an inactivated EHV-4 vaccine.

Table 1: Comparison of Key Glycoproteins between EHV-1 and EHV-4

Glycoprotein Gene EHV-1/EHV-4 Amino Acid Identity Role in Cross-Reactivity
gp300 (gp2) Gene 71 Polymorphic, variable repeat sequences Homolog exists in EHV-4, suggesting potential for cross-reactivity.
gB - 81.1% nih.gov Elicits cross-reactive antibodies.
gD - ~77% nih.gov Induces cross-reacting neutralizing antibodies. nih.gov
gG - - Contains type-specific fragments used for diagnostic ELISAs to discriminate between EHV-1 and EHV-4. nih.gov

Implications for Broader Spectrum Immunity

The antigenic relationship between EHV-1 and EHV-4 has significant implications for the development of broader spectrum immunity in horses. While primary infection with one virus type offers little protection against the other in immunologically naive foals, repeated infections with either EHV-1 or EHV-4 can lead to the development of cross-protection. msdvetmanual.com This suggests that repeated exposure to the viral antigens, even from different but related viruses, can build a more robust and potentially cross-protective immune response.

This observed cross-protection is likely a result of the cumulative effect of immune responses against multiple conserved glycoproteins. The presence of shared epitopes on proteins like gB and gD can lead to the generation of a pool of memory lymphocytes and antibodies that can recognize and respond to infection by either virus. However, it is crucial to note that this cross-protection is often partial and may not be sufficient to prevent clinical disease entirely, especially the more severe outcomes of EHV-1 infection such as neurological disease. nih.gov

The existence of type-specific epitopes, such as those on glycoprotein G (gG), which are used to differentiate between EHV-1 and EHV-4 infections diagnostically, highlights the complexity of the immune response. nih.gov While cross-reactive responses contribute to a degree of broader immunity, type-specific responses are also mounted and are important for a complete and effective defense against each virus.

Understanding the specifics of which glycoprotein domains are responsible for cross-protective immunity is an ongoing area of research. A deeper knowledge of the cross-reactive and type-specific epitopes within glycoproteins like gp300, gB, and gD will be instrumental in the rational design of next-generation vaccines that can elicit broad and durable protection against both EHV-1 and EHV-4.

Methodological Approaches in Glycoprotein 300 Research

Genetic Engineering and Recombinant DNA Techniques

Genetic manipulation of the EHV-1 genome and the expression of its constituent proteins in controlled systems are foundational to understanding the role of glycoproteins like gp300.

Construction of g300 Gene Deletion Mutants

The process for creating a g300 deletion mutant would typically involve:

BAC Mutagenesis: The g300 gene (gene 28) within the EHV-1 BAC would be targeted for deletion or replacement. This is often achieved through homologous recombination techniques in E. coli, such as Red/ET recombination. A selectable marker, like an antibiotic resistance gene, is often inserted in place of the target gene to facilitate the selection of successful mutants.

Reconstitution of Mutant Virus: The modified BAC DNA is then transfected into a suitable mammalian cell line, such as rabbit kidney (RK13) cells. nih.gov If the deleted gene is non-essential for viral replication in vitro, viable mutant viruses can be reconstituted.

Verification: The successful deletion of the g300 gene in the resulting virus is confirmed through a combination of techniques including PCR, Southern blotting, and Western blot analysis to ensure the absence of the protein. nih.gov

This methodology has been successfully used to generate deletion mutants for other EHV-1 glycoproteins, such as gE, gG, and gI, providing a clear blueprint for the creation of a g300 knockout virus. nih.govnih.gov

Development of Recombinant g300 Expression Systems (e.g., Prokaryotic, Mammalian)

To study the properties of gp300 in isolation, without the confounding presence of other viral proteins, recombinant expression systems are indispensable.

Prokaryotic Expression Systems: A portion of the EHV-1 gene 28, which encodes gp300, has been successfully expressed in a prokaryotic system. This involved cloning the gene fragment into an expression vector and introducing it into E. coli. The resulting fusion protein was instrumental in confirming that gene 28 indeed codes for gp300, as it was recognized by a monoclonal antibody specific to the native viral protein. nih.gov However, prokaryotic systems like E. coli are incapable of performing the complex post-translational modifications, particularly the extensive O-linked glycosylation characteristic of gp300, meaning the recombinant protein will not be identical to the native viral glycoprotein (B1211001).

Mammalian Expression Systems: For producing a recombinant gp300 that more closely resembles the native protein, mammalian expression systems are preferred due to their ability to perform appropriate post-translational modifications. While specific examples for gp300 are not detailed in the available literature, the general approach would involve:

Cloning the full-length g300 gene into a mammalian expression vector, such as pcDNA3. nih.gov

Transfecting this construct into a suitable mammalian cell line, for instance, Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells. nih.gov

These cells would then transcribe and translate the g300 gene, and the resulting protein would be processed through the endoplasmic reticulum and Golgi apparatus, allowing for glycosylation and other modifications. The expression of other EHV-1 glycoproteins, like gH, in mammalian cells has been documented, demonstrating the feasibility of this approach. nih.gov

Biochemical and Biophysical Characterization Methodologies

Once gp300 is obtained, either from purified virions or recombinant systems, a variety of techniques are used to characterize its physical and chemical properties.

Protein Extraction, Purification, and Electrophoretic Analysis (e.g., SDS-PAGE, Western Blot)

Initial characterization of gp300 involves its isolation and analysis of its basic properties.

Extraction and Purification: Glycoprotein 300 can be extracted from purified EHV-1 virions using detergents. Further purification can be achieved through methods like affinity chromatography, utilizing monoclonal antibodies that specifically bind to gp300.

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the apparent molecular weight of gp300. This technique revealed that gp300 is a very high molecular weight protein, estimated to be over 400,000 Daltons.

Western Blot: Following SDS-PAGE, the separated proteins are transferred to a membrane and probed with specific antibodies in a Western blot. This technique has been crucial in confirming the identity of the expressed protein from a prokaryotic system as gp300, by showing its reactivity with a gp300-specific monoclonal antibody. nih.gov

Isotopic Labeling and Carbohydrate Analysis (e.g., [3H]glucosamine, [3H]mannose, N-glycanase, Lectin Binding)

A key feature of gp300 is its extensive glycosylation, which has been investigated using a variety of methods.

Analytical MethodApplication in gp300 ResearchKey Findings
Isotopic Labeling Virus-infected cells are cultured in the presence of radiolabeled sugar precursors, such as [3H]glucosamine and [3H]mannose. The incorporation of these labels into gp300 is then measured.gp300 showed significant incorporation of [3H]glucosamine but very low levels of [3H]mannose. This was an early indicator that the carbohydrate composition was unusual for a viral glycoprotein.
N-glycanase Treatment N-glycanase is an enzyme that specifically cleaves N-linked carbohydrate chains from glycoproteins. The effect of this enzyme on the molecular weight of gp300 is analyzed by SDS-PAGE.Treatment of purified gp300 with N-glycanase resulted in no detectable change in its molecular weight, strongly suggesting a lack of N-linked carbohydrate chains.
Lectin Binding Lectins are proteins that bind to specific sugar structures. The ability of gp300 to bind to various lectins provides information about its carbohydrate composition.gp300 failed to bind to Concanavalin A, a lectin that recognizes mannose-rich structures typical of N-linked glycans. However, it did bind to Helix pomatia lectin, indicating the presence of terminal N-acetylglucosamine.
Alkaline Borohydride (B1222165) Treatment This chemical treatment specifically cleaves O-linked carbohydrate chains from proteins.Mild alkaline borohydride treatment revealed that the major carbohydrate species on gp300 are O-linked chains of varying sizes.

These analyses collectively demonstrated that gp300 is a novel type of herpesvirus glycoprotein characterized by extensive O-linked glycosylation, rather than the more common N-linked glycosylation.

Structural Prediction and Modeling Techniques

Understanding the three-dimensional structure of gp300 is key to elucidating its function. In the absence of experimentally determined structures (e.g., via X-ray crystallography or cryo-electron microscopy), computational methods are employed.

Hydrophobicity Analysis: This analysis of the amino acid sequence of gp300 has been performed to predict its transmembrane domains. The results suggest that gp300 possesses multiple hydrophobic domains, leading to the hypothesis that it may span the viral membrane several times. nih.gov This would make it a member of a distinct family of herpesvirus membrane proteins. nih.gov

Post-Translational Modification Prediction: Computational tools can predict potential sites for various post-translational modifications based on the primary amino acid sequence. For gp300, this would include predicting potential O-glycosylation sites, which are numerous, and other modifications like palmitoylation, which has also been shown to occur on this protein. nih.govresearchgate.net

While detailed 3D structural models of gp300 are not yet available, these predictive methods provide initial insights into its likely architecture and orientation within the viral envelope.

In Vitro Cell Culture Models for Functional Studies

In vitro cell culture systems are fundamental to elucidating the function of Equid herpesvirus 1 (EHV-1) glycoprotein 300 (g300), also known as glycoprotein D (gD). These models allow for controlled investigations into the protein's role in viral entry, cell-to-cell spread, and host tropism.

A variety of established cell lines and primary cell cultures have been instrumental in studying EHV-1 gD function. The choice of cell type is often dictated by the specific research question, as susceptibility to EHV-1 can vary significantly, and this variation is often linked to gD. nih.govnih.gov EHV-1 generally has a broader host range in cell culture compared to the closely related Equine herpesvirus 4 (EHV-4), a characteristic largely determined by gD. nih.govnih.gov

Established Cell Lines: Researchers utilize numerous cell lines derived from various species to explore the mechanisms of gD-mediated infection. nih.gov Rabbit Kidney (RK13) cells are permissive for EHV-1 but not EHV-4, making them a useful tool for studying gD-specific functions. nih.govnih.govnih.gov However, when RK13 cells are engineered to express EHV-1 gD, they become susceptible to EHV-4 infection, demonstrating that gD is a key determinant of this host cell tropism. nih.gov Chinese Hamster Ovary (CHO-K1) cells, which lack the common herpesvirus entry receptors (HveA, HveB, and HveC), are also readily infected by EHV-1 in a gD-dependent manner, indicating that EHV-1 uses a unique receptor on these cells. asm.orgnih.gov Other cell lines such as Madin-Darby Bovine Kidney (MDBK), Vero cells, and fetal equine kidney (FEK) cells have also been used to compare the replication kinetics and susceptibility of EHV-1, revealing differences in viral titers and cytopathic effects. nih.govresearchgate.net For instance, one study found FEK-Tc13 cells to be the most susceptible for EHV-1 replication, followed by RK-13 and MDBK cells. researchgate.net

Primary Cell Cultures: To better mimic the conditions of a natural host, primary cells are often employed. nih.gov Studies on EHV-1 pathogenesis frequently use primary equine peripheral blood mononuclear cells (PBMCs), as they are a key target for the virus in establishing viremia. nih.govfrontiersin.orgnih.gov Both EHV-1 and EHV-4 can infect PBMCs with similar efficiency. nih.gov Primary equine endothelial cells (ECs) are used in co-culture models with PBMCs to study the transfer of the virus to the endothelium, a critical step in the development of EHV-1-associated myeloencephalopathy and abortion. frontiersin.orgnih.gov Additionally, primary murine neurons have been used as a model to investigate virus-neuron interactions and the pathogenesis of neurological disease, showing that EHV-1 can replicate in these cells without prior adaptation. mdpi.combibliotekanauki.pl

The following table summarizes various cell cultures used in EHV-1 gD research:

Cell TypeOriginKey Findings Related to gD/EHV-1 InfectionCitations
Cell Lines
RK13Rabbit KidneyPermissive for EHV-1, but not EHV-4. nih.govnih.gov Becomes permissive for EHV-4 when expressing EHV-1 gD. nih.gov Used to study gD's role in cell fusion. nih.gov nih.govnih.gov
CHO-K1Chinese Hamster OvaryLacks known herpesvirus entry receptors but is susceptible to EHV-1 entry in a gD-dependent manner. nih.gov Entry can occur via an endocytic pathway involving integrins. asm.org asm.orgnih.gov
MDBKMadin-Darby Bovine KidneySusceptible to EHV-1 infection, but yields lower viral titers compared to FEK and RK-13 cells. researchgate.net Can be infected by both EHV-1 and EHV-4. nih.gov nih.govresearchgate.net
VeroAfrican Green Monkey KidneyEHV-1 entry is typically impaired, while EHV-4 infects efficiently, highlighting differences in gD receptor usage. nih.gov nih.gov
NBL-6Equine DermalPermissive for both EHV-1 and EHV-4, suggesting they may use the same receptor on these cells. nih.gov nih.gov
Primary Cultures
Equine PBMCsPeripheral Blood Mononuclear CellsKey target for EHV-1 viremia. frontiersin.org Can be infected by both EHV-1 and EHV-4. nih.gov Used to study virus transfer to endothelial cells. nih.gov nih.govfrontiersin.orgnih.gov
Equine Endothelial Cells (ECs)EndotheliumUsed in co-culture models to study gD-mediated viral transfer from PBMCs, a critical step in pathogenesis. frontiersin.orgnih.gov frontiersin.orgnih.gov
Murine NeuronsMouse Nerve TissueDemonstrate that EHV-1 can replicate in neuronal cells, providing a model for neurological disease. mdpi.combibliotekanauki.pl mdpi.combibliotekanauki.pl
Equine Respiratory Epithelial Cells (EREC)Equine Respiratory TractUsed in air-liquid interface cultures to model the primary site of infection and interaction with immune cells. nih.govfrontiersin.org nih.govfrontiersin.org

Cell Fusion Assays

Cell-to-cell fusion, or syncytia formation, is a characteristic cytopathic effect of many herpesviruses, including EHV-1. This process allows the virus to spread between adjacent cells without exposure to the extracellular environment and neutralizing antibodies. Glycoprotein D is essential for this function. nih.gov Cell fusion assays are designed to study the roles of specific viral glycoproteins in mediating the merger of cellular membranes.

In a typical assay, one population of cells is engineered to express the viral glycoproteins of interest (e.g., gD, gB, gH/gL), while a second, target cell population expresses the appropriate viral receptor. Fusion is then detected by the formation of large, multinucleated cells (syncytia), which can be visualized and quantified using microscopy. Studies have demonstrated that EHV-1 gD, in concert with other glycoproteins like gB and the gH/gL complex, is required for direct fusion at the plasma membrane. nih.govasm.org Deletion of the gD gene from EHV-1 abrogates the virus's ability to form syncytial plaques in cell culture, confirming its critical role in cell-cell fusion. nih.gov These assays have also been used to show that the function of gD in fusion is a key determinant of cellular tropism; for example, replacing EHV-1 gD with its EHV-4 counterpart alters the virus's ability to infect and cause fusion in certain cell lines. nih.gov

To isolate and study the viral entry step, researchers employ pseudotyped virus (PV) systems. These are replication-defective viral cores, often derived from retroviruses (like lentivirus) or rhabdoviruses, that are enveloped by glycoproteins from another virus—in this case, EHV-1. nih.gov The PVs carry a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for easy quantification of successful entry into target cells.

For EHV-1 research, PVs have been generated that bear various combinations of EHV-1 glycoproteins on their surface. nih.gov These studies have conclusively shown that a combination of glycoproteins gB, gD, gH, and gL is both necessary and sufficient to mediate entry into various target cell lines, including HEK293T/17, RK13, and CHO-K1 cells. nih.gov By using PVs, the complex processes of viral replication are uncoupled from the initial entry event, providing a safe and precise tool to investigate the specific function of gD and other glycoproteins in binding to cellular receptors and mediating membrane fusion. nih.gov This system is also invaluable for developing neutralization assays, as antibodies that block PV entry can be identified. nih.gov

Immunological Assays for g300-Specific Responses

Investigating the immune response to EHV-1 gD is crucial for understanding natural immunity and for the rational design of vaccines. Various immunological assays are used to detect and quantify both humoral (antibody) and cellular immune responses directed against this key viral antigen.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting the presence and quantity of antibodies against a specific antigen in serum or other bodily fluids. nih.govresearchgate.net In the context of EHV-1, ELISAs are developed using purified viral antigens to capture specific antibodies from horse serum. nih.govinnovative-diagnostics.com

While many diagnostic ELISAs for EHV-1 use antigens like glycoprotein G (gG) to differentiate between EHV-1 and EHV-4 infections, or glycoprotein B (gB) due to its immunodominance, specific assays targeting gD have also been developed. nih.govinnovative-diagnostics.comnih.gov An indirect ELISA format is common, where recombinant EHV-1 gD is coated onto a microtiter plate. nih.gov When horse serum is added, antibodies specific to gD will bind to the antigen. This binding is then detected by a secondary antibody that is specific for equine IgG and is conjugated to an enzyme (like horseradish peroxidase), which produces a measurable color change upon the addition of a substrate. innovative-diagnostics.com

Research using gD-specific assays, such as the Luciferase Immunoprecipitation System (LIPS), has shown that while full-length gD from EHV-1 (gD1) elicits cross-reactive antibodies due to EHV-4 exposure, specific fragments, like the N-terminal 83 amino acids, can identify type-specific antibodies against EHV-1. nih.gov These assays are critical for evaluating the antibody response following vaccination or natural infection and for identifying specific epitopes on the gD molecule that are targets for the immune system. nih.gov

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. In EHV-1 research, it is applied to measure cell-mediated immune (CMI) responses against the virus. nih.gov This involves stimulating an infected animal's peripheral blood mononuclear cells (PBMCs) in vitro with EHV-1 antigens (or the whole virus) and then using fluorescently labeled antibodies to identify specific cell populations (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells) and measure markers of activation or function. nih.govfrontiersin.org

Studies have used multi-parameter flow cytometry to evaluate CMI in foals infected with EHV-1. nih.gov Following in vitro stimulation with the virus, researchers can measure:

Cellular Activation: The upregulation of surface markers like Major Histocompatibility Complex Class II (MHC II) on T cells. nih.gov

Intracellular Cytokine Production: The synthesis of key cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), within T cells. A significant increase in IFN-γ in T cell subsets is indicative of a strong CMI response. nih.gov

Viral Tropism: The percentage of different cell types, such as PBMC subsets, that become infected with the virus can be quantified by staining for viral antigens and analyzing via flow cytometry. nih.gov

Virus Entry Inhibition: The ability of soluble gD protein or specific antibodies to block viral entry into cells can be measured by quantifying the reduction in cells expressing a viral reporter gene (like GFP) using flow cytometry. frontiersin.org

These analyses provide detailed insights into the nature of the cellular immune response to EHV-1, identifying which cell types are involved and the functional profile of their response, which is critical for assessing vaccine efficacy and understanding the mechanisms of protective immunity. nih.gov

Immunofluorescence Assays for Protein Localization

Immunofluorescence assays (IFA) are a critical tool for visualizing the location of specific proteins within a cell. In the context of Equid herpesvirus 1 (EHV-1), IFA helps researchers understand where viral glycoproteins are expressed during the infection cycle. While research often encompasses a range of the twelve glycoproteins EHV-1 possesses, the methodologies are applicable to individual proteins like glycoprotein 300 (gp300/gp2).

The process typically involves the in-vitro expression of the target glycoprotein. nih.gov Researchers construct expression plasmids by amplifying the glycoprotein gene from the viral genome using the polymerase chain reaction (PCR). nih.gov This amplified gene is then inserted into an expression plasmid, such as pCAGGS. nih.gov These plasmids are introduced into suitable cell lines, like 293T cells, which then produce the viral glycoprotein. nih.gov

To visualize the protein, cells infected with EHV-1 or those expressing a specific glycoprotein are fixed and then incubated with primary antibodies. These can be monoclonal antibodies (MAbs) specific to the glycoprotein or polyclonal sera from horses naturally infected with EHV-1. nih.gov Following this, a secondary antibody that is conjugated to a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate) and binds to the primary antibody is added. When viewed under a fluorescence microscope, the location of the target glycoprotein is revealed by the fluorescent signal. For instance, studies on EHV-1 have used IFA to characterize the antigenicity of its various glycoproteins. nih.gov This technique is also essential for confirming the expression and proper folding of glycoproteins when creating tools like pseudotyped viruses for further study. researchgate.net

Molecular Detection and Quantification of g300 Gene and Transcript

Molecular techniques are fundamental to modern virology, allowing for the sensitive detection and precise quantification of viral genetic material. For EHV-1, these methods are crucial for diagnosing infections, understanding viral load, and investigating the genetic basis of pathogenicity.

Polymerase Chain Reaction (PCR) and Real-Time PCR Assays

Polymerase Chain Reaction (PCR) and its quantitative version, real-time PCR (qPCR), are the cornerstones of EHV-1 molecular diagnostics. These assays are designed to amplify specific segments of the viral genome, enabling detection even when very small amounts of viral DNA are present. nih.gov While assays often target conserved and critical genes like those for glycoprotein B (gB) for general detection or DNA polymerase (ORF30) for genotyping, the principles are directly applicable to the g300 gene. nih.govucdavis.edu

Conventional and nested PCR assays have historically been used and can offer high sensitivity. woah.orgnih.gov For example, a nested PCR was developed that could differentiate between EHV-1 and the closely related EHV-4. nih.gov However, real-time PCR (qPCR) has become the standard due to its speed, sensitivity, and ability to quantify viral DNA. A qPCR assay was developed that could detect as little as one copy of the target EHV-1 DNA, a sensitivity reported to be 10 times higher than a gel-based nested PCR. nih.govnih.gov

A significant application of qPCR in EHV-1 research is the use of allelic discrimination assays to differentiate between neuropathogenic (G2254) and non-neuropathogenic (A2254) strains, based on a single nucleotide polymorphism (SNP) in the ORF30 gene. nih.gov These assays use specific probes for each variant, allowing for simultaneous detection and genotyping of the virus in a single reaction. nih.govnih.gov The quantification of viral load, often expressed as the number of gene copies per million cells, is another key application. ucdavis.edu This data helps veterinarians assess the infectiousness of an animal and the risk of developing severe disease forms like equine herpesvirus myeloencephalopathy (EHM). ucdavis.edu Furthermore, by targeting RNA transcripts via reverse transcription qPCR (RT-qPCR), it is possible to determine if the virus is actively replicating (lytic) or latent. ucdavis.edu

Table 1: Comparison of PCR-Based Assays for EHV-1 Detection and Characterization

Assay TypeTarget GenePurposeKey Findings / SensitivityReference
Real-Time PCR (qPCR)Glycoprotein B (gB)Detection and QuantificationAllows calculation of viral load in blood or nasal secretions. High loads (>1x104 copies/million cells) are common in diseased horses. nih.govucdavis.edu
Allelic Discrimination Real-Time PCRDNA Polymerase (ORF30)Genotyping (Neuropathogenic vs. Non-neuropathogenic)Differentiates A2254 and G2254 polymorphisms. A redesigned assay (E1) was 10 times more sensitive than the original (E2). nih.gov
Nested PCR (n-PCR)Not specifiedDetectionA developed real-time PCR was found to be 1 log more sensitive than an established nested-PCR. nih.gov
Seminested PCRGlycoprotein H (gH)Detection and TypingUsed to detect EHV-1 in bronchopulmonary lymph node samples, with subsequent sequencing of ORF30 for genotyping. woah.org
Multiplex Real-Time PCRNot specifiedDifferential DetectionCan simultaneously test for EHV-1 and EHV-4 in a single sample. uzh.ch

DNA Sequencing and Phylogenetic Analysis of g300 Gene Variants

DNA sequencing provides the ultimate resolution for identifying genetic variation. For EHV-1, sequencing the g300 gene, or other informative regions of the genome, is essential for identifying novel variants, understanding viral evolution, and tracking the spread of outbreaks. uzh.chnih.gov

The process begins with the PCR amplification of the target gene from DNA extracted from clinical samples (e.g., nasal swabs, blood) or cultured virus. nih.govnih.gov The resulting PCR products are purified to remove primers and other reactants before being sequenced. nih.govbdvets.org The obtained nucleotide sequences are then compared to reference sequences in public databases like GenBank using tools such as the Basic Local Alignment Search Tool (BLAST) to confirm the virus's identity and find similarities. bdvets.org

Phylogenetic analysis is used to reconstruct the evolutionary history and relationships between different viral strains. nih.gov This involves multiple steps:

Sequence Alignment : Multiple sequences are aligned using software like Clustal W to identify conserved regions and differences. bdvets.org

Tree Construction : A phylogenetic tree is constructed from the aligned sequences using statistical methods such as neighbor-joining or maximum likelihood, which are implemented in software packages like MEGA. bdvets.orgnih.gov The reliability of the tree branches is often tested using a statistical technique called bootstrapping. researchgate.net

Analysis : The resulting tree visually represents the genetic relatedness of the strains. nih.gov Strains that cluster together are more closely related. This analysis has been used to trace the origin of Argentinian EHV-1 strains and to show that Egyptian strains were homogenous and similar to other global reference strains. nih.govnih.gov Full genome sequencing, though more complex, provides the most comprehensive data for phylogenetic studies, as demonstrated in the analysis of strains from a major European outbreak in 2021. uzh.ch

Table 2: Typical Workflow for Phylogenetic Analysis of EHV-1

StepDescriptionCommon Tools/SoftwareReference
Sample Collection & DNA ExtractionDNA is isolated from clinical samples such as nasal swabs, blood, or fetal tissues.QIAamp DNA Mini Kit nih.govuzh.ch
PCR AmplificationA specific gene or genomic region (e.g., gB, ORF30, intergenic regions) is amplified.Phusion Hot Start II DNA Polymerase nih.govnih.govbdvets.org
SequencingThe amplified DNA fragment's nucleotide sequence is determined.BigDye Terminator Cycle Sequencing Kit, Illumina NovaSeq nih.govuzh.ch
Sequence Analysis & AlignmentSequences are edited, compared to databases, and aligned with other viral sequences.Geneious, BioEdit, BLAST, Clustal W bdvets.org
Phylogenetic Tree ConstructionEvolutionary relationships are inferred and visualized as a tree.MEGA 11 (using Neighbor-Joining or Maximum Likelihood methods) bdvets.orgnih.gov

Future Directions and Research Gaps for Glycoprotein 300 Research

High-Resolution Structural Determination of g300

A significant gap in our understanding of gp300 is the complete absence of high-resolution structural data. While the crystal structures of other EHV-1 glycoproteins, such as glycoprotein (B1211001) D (gD), have been solved, providing insight into their function, no such information exists for gp300. nih.govfrontiersin.org Current knowledge is derived from biochemical analyses, which have painted a picture of a highly complex and unusual protein.

Research has established that gp300 is a surface-expressed glycoprotein with a very high apparent molecular weight, estimated to be over 400,000 Daltons by SDS-PAGE. nih.gov Hydrophobicity analysis suggests it possesses multiple hydrophobic domains, indicating it may span or interact with the viral or cellular membrane multiple times. nih.gov A defining feature of gp300 is its extensive and unusual glycosylation. Studies have shown a lack of N-linked carbohydrates, with the vast majority of its carbohydrate mass composed of O-linked chains. nih.gov Furthermore, the protein is known to be modified by the addition of palmitic acid residues, a process known as acylation. nih.gov The lack of a high-resolution three-dimensional structure prevents a detailed understanding of how these features contribute to the protein's function. Determining this structure through techniques like X-ray crystallography or cryo-electron microscopy is a critical next step.

Table 1: Known Biochemical Properties of EHV-1 Glycoprotein 300

Property Finding Source(s)
Genetic Locus Encoded by gene 28 (UL32 homolog) nih.gov
Molecular Weight Estimated at >400,000 Da nih.gov
Cellular Location Virus surface glycoprotein nih.govnih.gov
Structure Multiple hydrophobic domains; presumed multi-pass membrane protein nih.gov
Glycosylation Predominantly O-linked carbohydrate chains; lack of N-linked chains nih.gov
Post-Translational Modification Modified by palmitic acid (acylation) nih.gov

| Homology | Unique to equine alphaherpesviruses (EHV-1, EHV-4, AHV-3) | frontiersin.orgnih.gov |

Identification and Characterization of Specific Host Cell Receptors for g300

The process of viral entry into a host cell is a critical first step in infection, often mediated by specific interactions between viral glycoproteins and host cell surface receptors. For EHV-1, the interaction between glycoprotein D (gD) and the host's Major Histocompatibility Complex class I (MHC-I) is a well-documented entry pathway. nih.govfrontiersin.org However, a specific host cell receptor for gp300 has not yet been identified.

This represents a major knowledge gap. Research has demonstrated that a monoclonal antibody directed against gp300 can inhibit the fusion of EHV-1-infected cells, a process crucial for the virus to spread directly between cells without entering the extracellular space. nih.gov This strongly implies that gp300 interacts with a specific component on the surface of host cells to mediate this fusion. Identifying this host receptor or interacting partner is essential for understanding the precise role of gp300 in viral spread and pathogenesis. Future studies should focus on screening host protein libraries to find binding partners for gp300, which could unveil new mechanisms of viral entry and cell-to-cell transmission.

Deeper Understanding of g300's Role in Viral Pathogenesis beyond Virulence Modulation

The established role of gp300 in pathogenesis is its involvement in cell-to-cell fusion, a key factor in how the virus spreads and causes damage within host tissues. nih.gov However, emerging evidence suggests its function may be more complex. One study identified gp300 (referred to as gp2) as one of two EHV-1 glycoproteins, along with glycoprotein G (gG), that controls the recruitment of leukocytes to the respiratory tract during infection. nih.gov

This finding implicates gp300 in the virus's strategy to infect immune cells, a critical step for establishing systemic infection (viremia) and reaching secondary sites like the pregnant uterus or central nervous system. frontiersin.orgnih.gov The "Trojan horse" mechanism, where the virus hijacks leukocytes for dissemination, is a hallmark of EHV-1 pathogenesis. nih.gov A deeper understanding of how gp300 influences this process is needed. Research should investigate the molecular mechanism by which gp300 modulates leukocyte trafficking and explore other potential roles in pathogenesis, such as its contribution to the neurovirulence seen in some EHV-1 strains. nih.gov

Elucidation of g300's Precise Immunomodulatory Mechanisms

Viruses evolve sophisticated mechanisms to evade the host immune system. The finding that gp300 helps control leukocyte recruitment is a clear indication of its immunomodulatory function. nih.gov By influencing which immune cells arrive at the site of infection, the virus can manipulate the subsequent immune response to its advantage. However, the precise mechanisms behind this function are entirely unknown.

Future research must elucidate how gp300 exerts this control. Potential mechanisms could include acting as a competitive binder for chemokines (molecules that attract immune cells), interacting directly with adhesion molecules on leukocytes or endothelial cells, or using its extensive O-linked glycosylation as a "mucin-like" shield to hide other viral antigens from immune detection. nih.govnih.gov Additionally, studies have shown that gp300 is immunogenic, meaning it is recognized by the immune system of infected horses. nih.gov Understanding which parts of the protein are recognized and whether this recognition leads to a protective or non-protective response is crucial.

Table 2: Immunomodulatory Roles of EHV-1 Glycoprotein 300

Function Evidence Research Gap Source(s)
Control of Leukocyte Recruitment Implicated, along with gG, in controlling leukocyte migration to the respiratory tract. The precise molecular mechanism is unknown. nih.gov
Immune Evasion Hypothesized role as an antigenic shield due to heavy O-linked glycosylation. Direct evidence for shielding effect is lacking. nih.gov

| Immunogenicity | Recognized by sera from naturally infected horses. | Identification of specific epitopes and the nature of the resulting immune response (e.g., neutralizing vs. non-neutralizing).| nih.gov |

Investigation of g300's Potential Role in EHV-1 Latency and Reactivation

A defining characteristic of herpesviruses is their ability to establish a lifelong latent infection, hiding from the immune system and reactivating later to cause disease and spread to new hosts. madbarn.comnih.govnih.gov In EHV-1, latency is a critical part of its survival strategy. nih.gov During this phase, the expression of most viral genes is minimized. madbarn.comfrontiersin.org

Currently, there is no direct scientific evidence linking gp300 to the establishment, maintenance, or reactivation of EHV-1 latency. This is a significant research gap. As a major structural protein expressed on the virion and infected cell surface, gp300 is a candidate for involvement in these processes. nih.govnih.gov It is conceivable that the regulation of gp300 expression could be a key factor in allowing the virus to enter or exit the latent state. Future research could explore the expression profile of the gp300 gene (gene 28) during different stages of infection, particularly in cells known to harbor latent virus, such as lymphocytes and trigeminal ganglia neurons. madbarn.comadvetresearch.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.